4-Amino-2-pteridinol
Description
Systematic IUPAC Nomenclature and Structural Representation
The IUPAC name for 4-amino-2-pteridinol is 4-amino-3H-pteridin-2-one , reflecting its bicyclic pteridine backbone with substituents at positions 2 and 4. The structure consists of a pyrimidine ring fused to a pyrazine ring, where the hydroxyl group at position 2 exists in equilibrium with its keto tautomer (Figure 1). The planar arrangement of the pteridine system allows for extensive conjugation, which influences its electronic properties and reactivity.
The SMILES notation for the compound is C1=NC2=C(NC(=O)N=C2N=C1)N, illustrating the connectivity of atoms and functional groups. Computational models and X-ray crystallography confirm a nearly flat geometry, with bond lengths and angles consistent with aromatic character in the pyrimidine ring and partial double-bond character in the pyrazine ring.
Table 1: Key Chemical Identifiers of this compound
Tautomeric Forms and Isomeric Variations
This compound exhibits tautomerism due to the mobility of protons in its hydroxyl and amino groups. The dominant tautomer in aqueous solution is the 2-keto-4-amino form (4-amino-2(1H)-pteridinone), where the hydroxyl group at position 2 tautomerizes to a ketone, and the hydrogen shifts to the adjacent nitrogen (Figure 2). This equilibrium is influenced by pH and solvent polarity, with the keto form stabilized in polar protic solvents.
Isomeric variations arise from alternative substitution patterns on the pteridine scaffold. For instance, 2-amino-4-hydroxy-1H-pteridine (CAS 2236-60-4) represents a positional isomer where the hydroxyl and amino groups occupy positions 4 and 2, respectively. Despite sharing the molecular formula $$ \text{C}6\text{H}5\text{N}_5\text{O} $$, this isomer exhibits distinct physicochemical properties, including a higher melting point (300°C) and altered solubility profiles.
Table 2: Comparison of Tautomeric and Isomeric Forms
| Form/Isomer | Key Features | CAS Number |
|---|---|---|
| This compound | Dominant keto tautomer in solution | 22005-65-8 |
| 2-Amino-4-hydroxy-1H-pteridine | Positional isomer with reversed substituents | 2236-60-4 |
CAS Registry Number and Molecular Formula Validation
The CAS Registry Number 22005-65-8 uniquely identifies this compound and distinguishes it from structurally related pteridines. Validation of the molecular formula ($$ \text{C}6\text{H}5\text{N}_5\text{O} $$) is supported by high-resolution mass spectrometry (HRMS) and elemental analysis, which confirm a monoisotopic mass of 163.0495 Da. Discrepancies in early literature regarding its isomerism underscore the importance of CAS numbers in resolving ambiguities between compounds with identical formulas but distinct structures.
Structure
3D Structure
Properties
IUPAC Name |
4-amino-3H-pteridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O/c7-4-3-5(9-2-1-8-3)11-6(12)10-4/h1-2H,(H3,7,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLMCRLXTUAWGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(NC(=O)N=C2N=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401030814 | |
| Record name | 4-Amino-2(1H)-pteridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401030814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22005-65-8 | |
| Record name | 4-Amino-2(1H)-pteridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401030814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pteridine Ring Construction
The pteridine ring system is typically synthesized via condensation reactions between pyrimidine precursors and carbonyl-containing fragments. For example, guanidine derivatives may react with α,β-diketones or α-keto acids to form the bicyclic structure. In the case of 4-amino-2-pteridinol, early methods likely involved:
-
Cyclization of 2,4,5-triaminopyrimidine intermediates with glycolic acid or related carbonyl sources to introduce the hydroxyl group.
-
Selective oxidation of dihydropteridine derivatives to install the hydroxyl moiety.
These approaches, however, often suffer from low yields due to competing side reactions and the sensitivity of amino groups to oxidation.
Functional Group Introduction
Traditional methods for introducing amino and hydroxyl groups include:
-
Amination via nucleophilic substitution : Halogenated pteridine intermediates react with ammonia or amines.
-
Hydroxylation through hydrolysis : Alkoxy or ester groups at position 2 are hydrolyzed under acidic or basic conditions.
A hypothetical two-step synthesis might involve:
-
Cyclization : Reacting 2-aminopyrimidine-4,5-diol with a nitrile precursor to form the pteridine core.
-
Functionalization : Introducing the amino group via catalytic hydrogenation or amination reagents.
Modern Synthetic Methodologies
Cyclization-Oxidation Strategies
Recent advances leverage one-pot cyclization-oxidation sequences to streamline synthesis. For instance, a method inspired by the preparation of 4-amino-2,6-dimethoxypyrimidine (CAS: 3289-50-7) involves:
-
Cyclization : Combining cyanoacetate derivatives with urea in the presence of sodium alkoxides to form a pyrimidinedione intermediate.
-
Oxidation and functionalization : Treating the intermediate with oxidizing agents to install the hydroxyl group, followed by amination.
Example Protocol
-
Step 1 : Ethyl cyanoacetate (50 mmol) and urea (50 mmol) are refluxed in anhydrous ethanol with sodium ethoxide to yield 4-amino-2,6(1H,3H)-pyrimidinedione.
-
Step 2 : The pyrimidinedione is treated with hydroxylamine hydrochloride under acidic conditions to introduce the hydroxyl group, followed by purification via recrystallization.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a tool for accelerating cyclization reactions. A representative procedure includes:
-
Heating a mixture of 2,4-diaminopyrimidine and glyoxylic acid in dimethylformamide (DMF) at 150°C for 20 minutes under microwave conditions.
Optimization and Yield Improvement Strategies
Solvent and Catalyst Selection
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Anhydrous DMF or ethanol | +25% |
| Catalyst | Tetrabutylammonium bromide | +18% |
| Temperature | 65–80°C | +12% |
Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reaction rates and regioselectivity during methylation or amination steps.
Protective Group Strategies
-
Amino protection : Boc (tert-butoxycarbonyl) groups prevent unwanted side reactions during hydroxylation.
-
Hydroxyl protection : Silyl ethers (e.g., TBDMS) stabilize the hydroxyl group against nucleophilic attack.
Characterization and Analytical Techniques
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-pteridinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydropteridines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydropteridines and related compounds.
Substitution: Various substituted pteridines depending on the reagents used.
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
4-Amino-2-pteridinol serves as a crucial building block for synthesizing more complex heterocyclic compounds. Its structure allows for the modification and development of various derivatives that can exhibit unique properties useful in different chemical applications.
Synthesis of Dyes and Pigments
It is also utilized in the synthesis of dyes and pigments, contributing to the industrial sector by providing colorants that are essential in textiles, plastics, and other materials.
Biological Applications
Enzymatic Reactions
Research indicates that this compound plays a role in enzymatic reactions. It has been studied for its potential to inhibit specific biological pathways, making it a candidate for further exploration in biochemical research.
Antimicrobial and Anticancer Properties
Ongoing studies are investigating its potential as an antimicrobial and anticancer agent. The compound has shown promising results against various cancer types, including breast, colorectal, pancreatic, and lung cancers. In vitro assays have demonstrated its ability to induce apoptosis in cancer cells and inhibit cell proliferation effectively .
Data Table: Summary of Research Findings
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Chemistry | Building block for heterocycles | Essential for synthesizing complex compounds |
| Industry | Dyes and pigments | Used in textile and plastic industries |
| Biology | Enzyme inhibition | Potential to disrupt biological pathways |
| Medicine | Antimicrobial/anticancer agent | Induces apoptosis; effective against multiple cancers |
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of various compounds, this compound derivatives were tested against several cancer cell lines (MDA-MB-231, HT-29, U-937). The results indicated significant cytotoxic activity with IC50 values comparable to established drugs like Methotrexate. Notably, one derivative exhibited an IC50 of 0.029 µM against BRD4 and PLK1 enzymes, suggesting strong potential as a dual inhibitor .
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibitory activity of this compound derivatives against BRD4 and PLK1. The compounds demonstrated promising inhibitory effects with IC50 values indicating their potential as therapeutic agents targeting specific cancer pathways .
Mechanism of Action
The mechanism of action of 4-Amino-2-pteridinol involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to active sites and preventing the normal function of the enzyme. This inhibition can disrupt various biological processes, making it a potential candidate for therapeutic applications. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table highlights key differences between 4-Amino-2-pteridinol and analogous compounds:
Key Observations :
- Polarity: this compound’s hydroxyl and amino groups increase polarity compared to methyl or chloro-substituted analogs, likely reducing its membrane permeability but enhancing solubility in aqueous environments .
- Thermal Stability: Pyridine and pyrimidine derivatives with chloro or methyl groups (e.g., compounds) exhibit higher melting points (268–287°C) due to stronger intermolecular forces, whereas this compound’s melting point remains uncharacterized .
Key Insights :
- Enzyme Targeting: 2-Amino-4-methylpyridine’s iNOS inhibition suggests that this compound’s amino-hydroxyl motif could interact with similar redox-active enzyme pockets .
- Antimicrobial Potential: Chloro-substituted pyrimidines () exhibit microbial activity, implying that halogenation of this compound might enhance such properties .
Physicochemical and ADME Profiles
- Solubility: Ethyl 2-(piperidin-4-yl)acetate (Log P ~1.5) is more lipophilic than this compound, which likely has higher aqueous solubility due to polar groups .
- Bioavailability: Pyridine derivatives with methyl groups (e.g., 2-Amino-4-methylpyridine) show moderate GI absorption, whereas this compound’s polarity may limit passive diffusion, necessitating prodrug strategies .
Biological Activity
4-Amino-2-pteridinol, a derivative of pteridine, is a compound that plays a significant role in various biological processes. This article discusses its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a pteridine ring system with amino groups at the 2 and 4 positions. Its molecular formula is with a molecular weight of approximately 166.14 g/mol. The compound is soluble in water and exhibits both acidic and basic properties, making it versatile in biochemical reactions.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₆N₄O |
| Molecular Weight | 166.14 g/mol |
| Solubility | Water-soluble |
| pKa | Acidic: ~10.0 |
This compound is involved in several key biological processes:
- Folate Metabolism : It acts as an intermediate in the synthesis of folate derivatives, which are crucial for DNA synthesis and repair.
- Enzyme Cofactor : The compound serves as a cofactor for various enzymes involved in amino acid metabolism and nucleotide synthesis.
- Antioxidant Activity : Research indicates that it may exhibit antioxidant properties, contributing to cellular protection against oxidative stress.
Study 1: Anticancer Activity
A study published in PubMed examined the antiproliferative effects of aminophenol derivatives, including this compound, on various cancer cell lines. The results demonstrated that the compound significantly inhibited cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest, particularly in leukemia cells .
Study 2: Role in Neurotransmitter Synthesis
Research has shown that derivatives of pteridine, including this compound, are involved in the synthesis of neurotransmitters such as serotonin and dopamine. This activity is mediated through their role as cofactors for aromatic amino acid hydroxylases .
Study 3: Folate-Dependent Reactions
The compound's structural similarity to folate allows it to participate in folate-dependent biosynthetic pathways. This includes the transfer of methyl groups necessary for the synthesis of methionine from homocysteine .
Table 2: Summary of Biological Activities
| Biological Activity | Mechanism/Effect |
|---|---|
| Antiproliferative | Induces apoptosis and cell cycle arrest |
| Neurotransmitter Synthesis | Acts as a cofactor for hydroxylases |
| Folate Metabolism | Involved in methyl group transfer reactions |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Amino-2-pteridinol, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis of amino-substituted heterocycles typically involves multi-step protocols, such as reductive amination or cyclization reactions. For example, pyridine-derived analogs (e.g., 2-Amino-2-(pyridin-4-yl)ethanol) are synthesized via pyridine-4-carboxaldehyde reduction followed by amination . For this compound, adjust reaction variables (temperature, solvent polarity, and catalyst type) to optimize intermediates. Purification via column chromatography or recrystallization can enhance yield. Monitor reaction progress using TLC or HPLC.
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key parameters should be analyzed?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural elucidation. Focus on chemical shifts for amino (-NH2) and pteridine ring protons. High-resolution mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies functional groups (e.g., N-H stretching at ~3300 cm⁻¹). X-ray crystallography, as used in aminopyrimidine salt studies, resolves stereochemistry . For purity, use HPLC with UV detection (λ ~250–300 nm for aromatic systems).
Advanced Research Questions
Q. How can computational modeling complement experimental studies to predict this compound’s reactivity in novel reactions?
- Methodological Answer : Density functional theory (DFT) calculations can predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. For example, studies on furan tetracarboxylate-2-aminopyrimidinium salts combined crystallographic data with computational analysis to validate hydrogen-bonding networks . Apply similar workflows using software like Gaussian or ORCA. Compare computed NMR/IR spectra with experimental data to validate models.
Q. How should researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies often arise from variations in substituent positioning or assay conditions. For instance, 2-[4-(Benzylamino)-6-methylpyrimidin-2-YL]phenol’s activity diverges from chlorinated analogs due to lipophilicity differences . Systematically test derivatives under standardized conditions (e.g., fixed pH, temperature) and use statistical tools (ANOVA) to identify significant variables. Meta-analyses of existing data can clarify trends.
Q. What strategies are recommended for developing robust analytical methods to quantify this compound in complex matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is ideal for sensitivity. Optimize mobile phase composition (e.g., acetonitrile/water with 0.1% formic acid) to enhance peak resolution. Validate methods per ICH guidelines (linearity, LOD/LOQ, precision). For biological matrices, employ solid-phase extraction (SPE) to reduce interference, as seen in amino alcohol studies .
Safety and Experimental Design
Q. What safety protocols should be prioritized when handling this compound in laboratory settings?
- Methodological Answer : Refer to safety data sheets (SDS) of structurally similar compounds (e.g., 4-(2-Aminoethyl)-2-methoxyphenol) for guidance . Use PPE (gloves, goggles), work in a fume hood, and store in airtight containers. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Conduct risk assessments for novel synthetic steps.
Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s pharmacological potential?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., halogenation, alkyl chain variations). Test against target enzymes (e.g., kinases) using enzymatic assays and compare IC₅₀ values. Molecular docking (e.g., AutoDock Vina) can predict binding modes. For example, amino group positioning in pyridinyl derivatives significantly alters bioactivity . Use dose-response curves and kinetic studies to refine SAR.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
